Ortho-Amino Substitution Confers Antisecretory Activity
In a rabbit isolated gastric gland assay measuring inhibition of 14C-aminopyrine uptake, N-(2-aminophenyl)pyridine-4-carboxamide at a concentration of 10^-4 M produced 54% inhibition of the maximum response to K+ stimulation [1]. Under identical conditions, the 3-amino (meta) and 4-amino (para) regioisomers, as well as the unsubstituted N-phenyl parent, were reported as inactive, demonstrating that antisecretory activity within this chemotype is uniquely dependent on the ortho-amino substitution pattern [1].
| Evidence Dimension | Inhibition of K+-stimulated 14C-aminopyrine uptake in rabbit gastric glands |
|---|---|
| Target Compound Data | 54% inhibition at 10^-4 M (N-(2-aminophenyl)pyridine-4-carboxamide, reduced form) |
| Comparator Or Baseline | N-(3-aminophenyl)pyridine-4-carboxamide: inactive; N-(4-aminophenyl)pyridine-4-carboxamide: inactive; N-phenylpyridine-4-carboxamide: inactive; N-(2-aminophenyl)pyridine-4-carboxamide-1-oxide: 130% at 10^-4 M |
| Quantified Difference | Target compound shows 54% inhibition vs. 0% (inactive) for 3-NH2, 4-NH2, and unsubstituted phenyl analogs; 1-oxide derivative shows 130% (2.4-fold higher) |
| Conditions | Rabbit isolated gastric glands; 14C-aminopyrine uptake; K+ stimulation; compound concentration 10^-4 M |
Why This Matters
This is the only publicly available direct comparative dataset quantifying the functional consequence of amino-group positional isomerism in the N-aryl-isonicotinamide series, enabling informed selection of the ortho-amino scaffold for antisecretory target-based screening.
- [1] Carr, A. A., et al. (1988). U.S. Patent No. 4,728,658. Pyridine derivatives having antisecretory activity. (See columns 7-8, Table of % Inhibition data). Washington, DC: U.S. Patent and Trademark Office. View Source
